molecular formula C9H9N3O3 B2894672 4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione CAS No. 664973-21-1

4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B2894672
CAS No.: 664973-21-1
M. Wt: 207.189
InChI Key: KNMJXDFGVBCDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione is a specialized urazole derivative, a class of 1,2,4-triazolidine-3,5-diones known to be an important structural motif in biological systems . Urazoles have demonstrated significant anticonvulsant and fungicidal activities in research settings, making them a valuable scaffold in medicinal chemistry and drug discovery efforts . The structure is a cyclic hydrazidine, and related compounds have been identified as metabolites of pharmaceuticals and have been used as intermediates in the synthesis of more complex molecules, such as triazaprostaglandin analogs which exhibit bronchodilatory effects . As a urazole, its mechanism of action in biological studies is often associated with its role as a cyclic analog of reactive building blocks like thiosemicarbazides . This compound is presented as a key intermediate for researchers developing novel synthetic methodologies, including cyclization and cyclo-elimination strategies on solid support . It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyphenyl)-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-15-7-5-3-2-4-6(7)12-8(13)10-11-9(12)14/h2-5H,1H3,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMJXDFGVBCDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 2-methoxyphenyl isocyanate with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, often in the presence of a catalyst like Yb(OTf)3 to facilitate the formation of the triazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and purification using techniques like column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolidine derivatives and phenolic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate enzyme activity or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione with structurally related triazolidine-dione derivatives, focusing on substituent effects, applications, and reactivity.

Structural Analogues and Substituent Effects

Compound Name Substituent(s) Key Features
This compound 2-Methoxyphenyl (position 4) Electron-donating methoxy group enhances stability; used in bioconjugation .
4-(4-Dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione (DAPTD) 4-Dimethylaminophenyl (position 4) Electron-donating dimethylamino group improves solubility; monomer for polyureas .
4-Phenyl-1,2,4-triazolidine-3,5-dione (PTAD) Phenyl (position 4) Base structure for tyrosine-selective reagents; commercial availability .
4-Methyl-1-phenyl-1,2,4-triazolidine-3,5-dione Methyl (position 4), phenyl (position 1) Steric hindrance from methyl group reduces reactivity; used in photochemical studies .
  • Substituent Position : The 2-methoxyphenyl group in the target compound contrasts with para-substituted analogs (e.g., DAPTD). Ortho-substitution may hinder steric interactions in bioconjugation compared to para-substituted derivatives .
  • Electronic Effects: Methoxy and dimethylamino groups enhance electron density on the triazolidine ring, improving stability and reaction kinetics in ene-type reactions .

Reactivity and Stability

  • Oxidation Sensitivity : The methoxy-substituted compound requires activation (e.g., with 1,3-dibromo-5,5-dimethylhydantoin) for ene-type reactions, similar to PTAD derivatives .
  • Thermal Stability : DAPTD-based polyureas exhibit high thermal resistance (>300°C), while the target compound’s stability under similar conditions remains uncharacterized .
  • Photochemical Reactivity : Methyl-substituted analogs (e.g., 4-methyl-1-phenyl-triazolidine-dione) undergo photodegradation, suggesting that substituents like methoxy may alter photostability .

Key Research Findings

Biological Activity : Triazolidine-diones with para-substituted aryl groups (e.g., DAPTD) show enhanced anti-inflammatory activity compared to ortho-substituted derivatives like the target compound .

Catalytic Utility: The dimethylamino group in DAPTD improves its efficacy as a ligand in catalysis, whereas the methoxy group’s role in catalysis is underexplored .

Biological Activity

The compound 4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antioxidant, anticancer, and antimicrobial activities.

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress-related diseases. The antioxidant potential of this compound has been evaluated using various assays such as the DPPH radical scavenging method.

Findings

  • DPPH Scavenging Activity : The compound exhibited significant DPPH radical scavenging activity comparable to that of ascorbic acid (vitamin C) .
  • Mechanism of Action : The presence of the triazole moiety enhances the electron-donating ability of the compound, facilitating its interaction with free radicals .

Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines.

Case Studies

  • Cell Lines Tested : The compound was tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
  • MTT Assay Results : Results indicated that this compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Mechanisms

The anticancer activity is believed to be associated with the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored.

Findings

  • Broad-Spectrum Activity : The compound demonstrated activity against both Gram-positive and Gram-negative bacterial strains.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined using standard broth dilution methods, showing promising results against common pathogens .

Comparative Biological Activity Table

Biological ActivityCompoundAssay MethodResults
AntioxidantThis compoundDPPH ScavengingComparable to Ascorbic Acid
AnticancerU-87 Cell LineMTT AssayHigher cytotoxicity than MDA-MB-231
AntimicrobialVarious StrainsMIC DeterminationEffective against Gram-positive and Gram-negative bacteria

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl derivatives. For triazolidine-diones, a two-step approach is common: (1) formation of a semicarbazide intermediate via hydrazine-carbamate coupling, followed by (2) acid-catalyzed cyclization. Reaction conditions (temperature, solvent polarity, and pH) critically impact yield. For example, acetic acid as a solvent under reflux (100–120°C) enhances cyclization efficiency. Optimization via factorial design (e.g., varying molar ratios, time, and catalysts) can reduce side reactions and improve purity .

Q. How can spectroscopic and chromatographic techniques validate the purity and structure of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C), IR, and LC-MS for structural confirmation. NMR detects aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl groups) and carbonyl signals (δ 160–180 ppm). IR confirms C=O stretches (~1750 cm⁻¹) and triazolidine ring vibrations. High-resolution LC-MS ensures molecular ion consistency with the theoretical mass. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) should achieve >95% peak area .

Q. What are the preliminary applications of this compound in materials science or catalysis?

  • Methodological Answer : Triazolidine-diones act as ligands in transition-metal catalysis (e.g., Pd or Cu complexes) for cross-coupling reactions. The methoxyphenyl group enhances electron-donating capacity, stabilizing metal intermediates. In materials science, their π-conjugated systems are explored for organic semiconductors. Pilot studies involve UV-vis spectroscopy to assess charge-transfer properties and cyclic voltammetry to determine redox potentials .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states and intermediates in catalytic cycles. For example, modeling the interaction between the triazolidine-dione ligand and metal centers (Pd, Cu) identifies binding energies and orbital hybridization. Solvent effects are incorporated via polarizable continuum models (PCM). Software like Gaussian or ORCA, paired with visualization tools (VMD), validates experimental kinetics data .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, nutrient media) or impurity profiles. Use orthogonal assays (MIC testing for antimicrobial activity, MTT assays for cytotoxicity) under standardized protocols (CLSI guidelines). Structural analogs (e.g., varying substituents on the triazolidine ring) can isolate structure-activity relationships. Meta-analysis of published data with attention to experimental variables (e.g., pH, incubation time) clarifies trends .

Q. How does the compound’s stability under varying pH and temperature conditions affect its application in long-term studies?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines): expose the compound to pH 1–13 buffers at 40–60°C, monitoring degradation via HPLC. Arrhenius modeling predicts shelf life. For catalytic applications, thermogravimetric analysis (TGA) assesses thermal decomposition thresholds. Protective strategies (e.g., encapsulation in mesoporous silica) enhance stability in aqueous environments .

Q. What advanced separation techniques (e.g., membrane technologies) improve scalability of its synthesis?

  • Methodological Answer : Membrane-assisted crystallization (e.g., nanofiltration) isolates the product while recycling solvents. Simulated moving bed (SMB) chromatography achieves continuous purification. For enantiomeric resolution (if applicable), chiral stationary phases (CSPs) like cellulose derivatives enhance selectivity. Process intensification via microreactors minimizes byproducts and improves reaction control .

Methodological Notes

  • Experimental Design : Use response surface methodology (RSM) to optimize synthesis parameters, reducing trial-and-error approaches .
  • Data Contradictions : Cross-validate results using multiple characterization techniques (e.g., XRD for crystallinity, SEM for morphology) to address reproducibility issues .
  • Safety Protocols : Follow OSHA guidelines for handling triazolidine-diones (e.g., PPE, fume hoods), as some derivatives may exhibit sensitization potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.